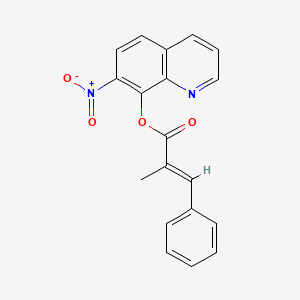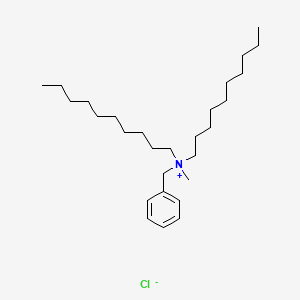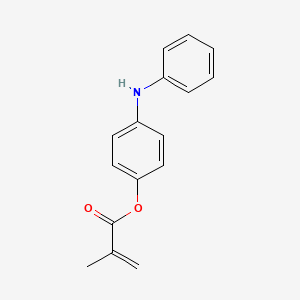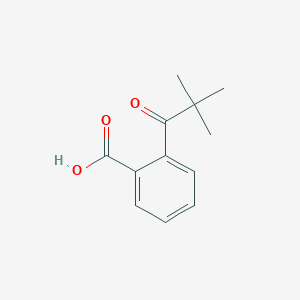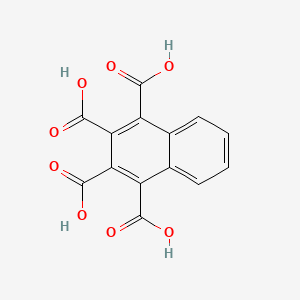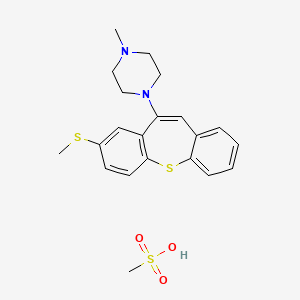
1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate involves several steps. The key intermediate, 10,11-dihydrodibenzo[b,f]thiepine, is synthesized first. This intermediate is then functionalized with methylthio and 4-methylpiperazin-1-yl groups at positions 8 and 10, respectively . The final step involves the formation of the methanesulfonate salt .
Analyse Chemischer Reaktionen
1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate has several scientific research applications:
Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.
Biology: Employed in research to understand the role of serotonin receptors in various biological processes.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Wirkmechanismus
The compound exerts its effects by antagonizing serotonin receptors in the central nervous system. It binds to 5-HT2 and 5-HT1 receptors, preventing serotonin from activating these receptors . This blockade leads to various pharmacological effects, including the modulation of mood, perception, and cognition . The compound also affects dopamine receptors, contributing to its antipsychotic properties .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate is unique due to its high affinity for multiple serotonin receptor subtypes. Similar compounds include:
Methiothepin maleate: A maleate salt of methiothepin with similar pharmacological properties.
Other dibenzothiepines: Compounds with similar core structures but different substituents, affecting their receptor affinity and pharmacological effects.
These compounds share some pharmacological properties but differ in their receptor selectivity and potency.
Eigenschaften
CAS-Nummer |
31695-89-3 |
|---|---|
Molekularformel |
C21H26N2O3S3 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
methanesulfonic acid;1-methyl-4-(3-methylsulfanylbenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C20H22N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,13-14H,9-12H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
WNONNLZSVVNADW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
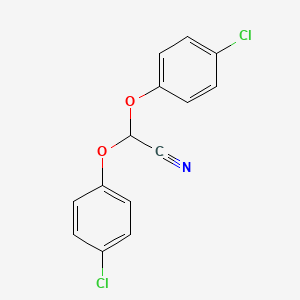
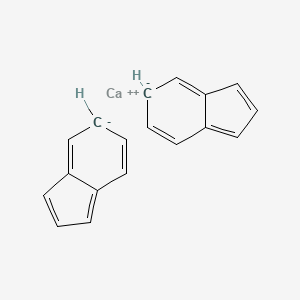
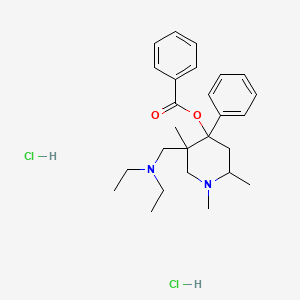

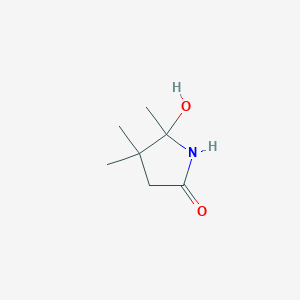
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)

